molecular formula C24H32N2O10 B570759 L-Threonine benzyl ester hemioxalate CAS No. 86088-59-7

L-Threonine benzyl ester hemioxalate

Cat. No.: B570759
CAS No.: 86088-59-7
M. Wt: 508.524
InChI Key: ZJXJCFJXVAXCRR-FFKFEZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine benzyl ester hemioxalate can be synthesized through a multi-step process. One common method involves the esterification of L-Threonine with benzyl alcohol in the presence of a catalyst such as triethylamine in dichloromethane . The reaction typically proceeds under mild conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and salt formation are applicable. Industrial synthesis would likely involve large-scale esterification reactors and efficient purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Threonine benzyl ester hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonine benzyl ester hemioxalate is unique due to its specific esterification with benzyl alcohol and its formation as a hemioxalate salt. This structure imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJCFJXVAXCRR-FFKFEZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662433
Record name Oxalic acid--benzyl L-threoninate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86088-59-7
Record name Oxalic acid--benzyl L-threoninate (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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